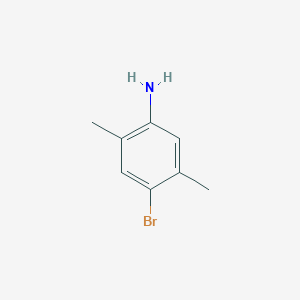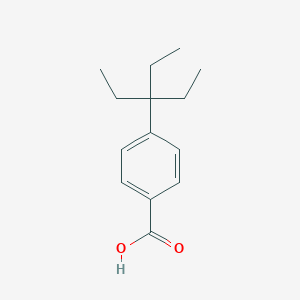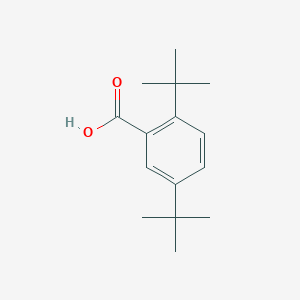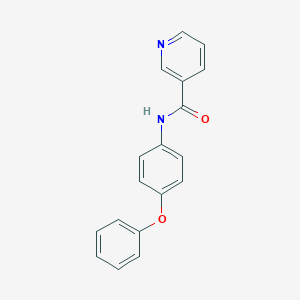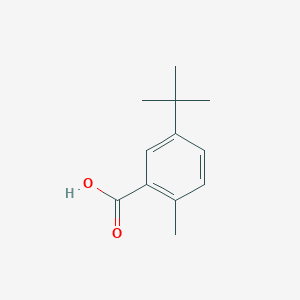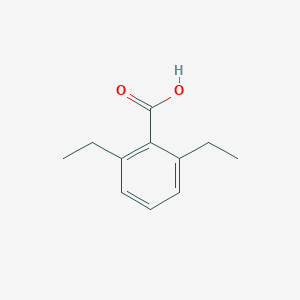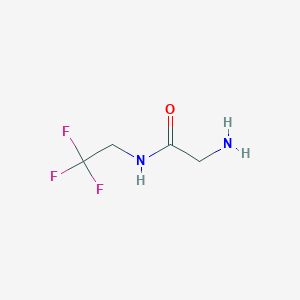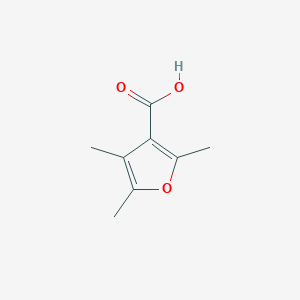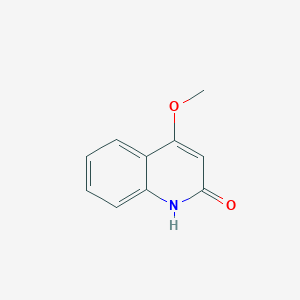
4-Methoxy-1H-quinolin-2-one
Overview
Description
4-Methoxy-1H-quinolin-2-one is a heterocyclic organic compound that belongs to the quinolinone family. It is characterized by a quinoline ring system with a methoxy group at the fourth position and a keto group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzophenone with dimethyl sulfate in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methoxy-2-hydroxyquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
- Oxidation products include quinolin-2,4-dione derivatives.
- Reduction products include 4-methoxy-2-hydroxyquinoline.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
4-Methoxy-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-quinolin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-1H-quinolin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxy-1H-quinolin-4-one: Methoxy group at a different position.
4-Methoxyquinoline: Lacks the keto group at the second position.
Uniqueness: 4-Methoxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFMHAOCYPGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344887 | |
| Record name | 4-Methoxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27667-34-1 | |
| Record name | 4-Methoxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main difference in the synthesis of 4-methoxy-1H-quinolin-2-ones and 4-methoxy-1H-quinolin-2-thiones?
A1: Both syntheses share the same initial steps, starting from a substituted aniline and proceeding through the formation of a substituted 2,4-dichloroquinoline and then a 2,4-dimethoxyquinoline intermediate. The key difference lies in the final step.
- For 4-methoxy-1H-quinolin-2-ones [], the 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and hydrochloric acid. []
- For 4-methoxy-1H-quinolin-2-thiones [], the 2,4-dimethoxyquinoline is first converted to 2-chloro-4-methoxyquinoline using phosphorus oxychloride (POCl3). This intermediate is then refluxed with thiourea and alcohol to yield the final product. []
Q2: How are the synthesized compounds characterized in the studies?
A2: Both studies utilize a combination of analytical techniques to confirm the identity and purity of the synthesized compounds. These include:
- Elemental Analysis (C, H, N): This confirms the elemental composition and purity of the synthesized compounds. [, ]
- Mass Spectrometry (MS): This technique provides the molecular weight of the compound, further supporting its identity. [, ]
- Fourier-Transform Infrared Spectroscopy (FT-IR): This method helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]
- Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR): This technique provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

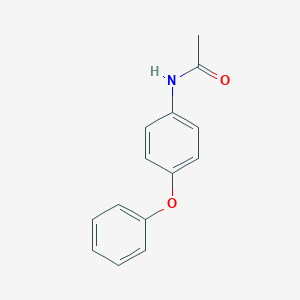


![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
